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The following table outlines the fundamental design of the phase 1 clinical trial for Conteltinib (CT-707)

and the baseline characteristics of the enrolled patients [1] [2].

Trial Aspect Description

ClinicalTrials.gov ID NCT02695550

Phase Phase 1

Study Design Multicenter, open-label, single-arm

Primary Endpoints Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), Adverse

Events (AEs)

Key Secondary
Endpoints

Pharmacokinetics (PK), Anti-tumor efficacy (ORR, PFS, DoR)

Patient Population 64 patients with advanced ALK-positive NSCLC

| Cohorts | • ALK TKI-naïve: 41 patients (64.1%) • Previous Crizotinib: 23 patients (35.9%) |

Dosing, Safety, and Efficacy Profile

This section details the dosing regimens, safety outcomes, and efficacy results from the trial.
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| Dosing & Safety | Efficacy (by Patient Cohort) | | :--- | :--- | | Dose Escalation | 50, 100, 200, 300, 450,

600, 800 mg QD [1] | ALK TKI-naïve Patients (n=39) | | Recommended Phase 2 Dose | • TKI-naïve: 600

mg QD • Post-crizotinib: 300 mg BID [1] [2] | Previous Crizotinib Patients (n=21) | | Treatment-Related

AEs (TRAEs) | 58 patients (90.6%) [1] | | | Most Common TRAEs | • Diarrhea (71.9%) • Elevated serum

creatinine (45.3%) • Elevated AST (39.1%) • Nausea (37.5%) [1] | | | Grade ≥3 TRAEs | 9 patients (14.1%)

[1] | |

Preclinical Rationale and Molecular Mechanism

Conteltinib (CT-707) is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase

inhibitor (TKI). Its development was based on the following preclinical data [2]:

Potency: In enzymatic assays, Conteltinib is approximately 10-fold more potent than crizotinib in

inhibiting ALK.
Resistance Overcoming: It effectively inhibits various crizotinib-resistant ALK mutations, including

L1196M, G1202R, F1174L, G1269S, and R1275Q.
Multi-Kinase Activity: Beyond ALK, Conteltinib is also a multi-kinase inhibitor, targeting Focal
Adhesion Kinase (FAK) and Pyk2 with high potency (IC50 of 1.6 nM for FAK) [3] [4]. This multi-
target action may contribute to its anti-tumor effect and potential to overcome resistance.

The diagram below illustrates the primary signaling pathways targeted by Conteltinib and its overall

progression from preclinical research to clinical trial findings.
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Figure 1: Mechanism of Action and Clinical Translation of Conteltinib. The diagram outlines the key

molecular targets of Conteltinib (ALK, FAK, PYK2), the downstream signaling pathways it disrupts, and the

resulting anti-tumor effects validated in the phase 1 clinical trial.

Detailed Experimental Protocols
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For researchers wishing to understand or replicate the study's methodology, here is a detailed breakdown of

the key experimental protocols from the trial [2].

Protocol Area Detailed Methodology

| Study Design | Dose Escalation: Used a modified Fibonacci 3 + 3 design. The starting dose was 50 mg

QD, with seven escalation cohorts up to 800 mg QD. PK Lead-in: A single dose was administered 7 days

before Cycle 1, Day 1 for pharmacokinetic analysis. Dose Expansion: Initiated for dose cohorts where a

response was observed during escalation. Treatment Cycles: Continuous oral dosing in 28-day cycles until

disease progression, unacceptable toxicity, or consent withdrawal. | | Patient Selection | Inclusion Criteria:

• Age 18-75; ECOG PS ≤2; life expectancy ≥12 weeks. • Advanced ALK-positive NSCLC confirmed by

FISH, IHC, PCR, or NGS. • At least one measurable lesion (RECIST v1.1). • Asymptomatic brain metastases

or stable symptomatic brain metastases after treatment (>4 weeks). • Adequate organ function. | | Efficacy

Assessment | Tumor assessments were performed based on RECIST 1.1. Key metrics included Objective

Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR). | | Safety

Assessment | • Monitored throughout the study and during a 30-day follow-up after the last dose. • Adverse

events (AEs) were graded according to NCI CTCAE v4.0. • Dose-Limiting Toxicities (DLTs) were

specifically evaluated during the first 28-day cycle. |

Interpretation of Key Findings for Professionals

The data from this first-in-human study supports Conteltinib as a promising therapeutic agent with a

manageable safety profile and clinically meaningful efficacy [1] [2].

Dosing Strategy: The establishment of two different recommended Phase 2 doses (600 mg QD for
TKI-naïve and 300 mg BID for post-crizotinib patients) is a critical finding. This suggests that pre-

treated patients may benefit from a more frequent dosing schedule to maintain effective drug
exposure, potentially due to altered pharmacokinetics or more resistant disease.

Mechanism Insight: The multi-kinase activity of Conteltinib, inhibiting both ALK and FAK/PYK2, is
noteworthy. Since FAK signaling is implicated in tumor cell survival, proliferation, and resistance to

therapy, its dual inhibition could provide a broader anti-tumor effect and help overcome resistance
mechanisms that emerge from the tumor microenvironment [3] [4].

Position in Treatment Landscape: The efficacy data, particularly the 15.9-month median PFS in
ALK TKI-naïve patients, positions Conteltinib competitively among other second-generation ALK
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inhibitors. The observed activity in crizotinib-pre-treated patients confirms its value in overcoming

resistance.

Current Status and Further Research

As of the latest data, Conteltinib remains an investigational drug and has not yet received full market

approval in any region [5] [6].

Latest Status: According to the database on PatSnap's Synapse, a New Drug Application (NDA/BLA)
for ALK-positive NSCLC in China was accepted for review with a target date in October 2024 [6].

Please verify this with the latest regulatory sources.
Ongoing Research: Development continues, including a clinical trial investigating Conteltinib in

combination with SY-5933 for advanced solid tumors with KRAS G12C mutation (NCT06970132) [5].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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